molecular formula C11H14BrNO3 B1527570 2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid CAS No. 1250092-27-3

2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid

Cat. No. B1527570
M. Wt: 288.14 g/mol
InChI Key: VVPZASJPEXKFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds like “2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid” belong to a class of organic compounds known as bromobenzenes. Bromobenzenes are compounds containing one or more bromine atoms attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a benzene ring (a hexagonal ring of carbon atoms) with a bromine atom attached, along with an amino acid moiety .


Chemical Reactions Analysis

Bromobenzenes, including “2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid”, can undergo various chemical reactions, such as nucleophilic aromatic substitution, due to the presence of the bromine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For example, bromobenzenes are generally insoluble in water but soluble in organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research in this area focuses on the development of synthetic routes and understanding the chemical properties of bromophenyl derivatives. One study detailed the regioselective bromination of 4-methoxyphenylacetic acid, yielding "2-(3-Bromo-4-methoxyphenyl)acetic acid" with a high degree of precision and efficiency, highlighting the synthetic accessibility of bromophenyl compounds (Guzei, Gunderson, & Hill, 2010). Another research effort synthesized amino derivatives of naproxen, demonstrating the versatility of bromophenyl compounds in pharmaceutical synthesis (Ai, 2002).

Antioxidant Activities

Studies on marine red algae, Rhodomela confervoides, identified bromophenol derivatives with potent antioxidant activities. These compounds, including "2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid", were shown to possess stronger activities than conventional antioxidants, suggesting their potential in food preservation and pharmaceuticals for preventing oxidative damage (Li, Li, Gloer, & Wang, 2011).

Bioconjugation and Drug Delivery

Research has also explored the application of bromophenyl derivatives in bioconjugation and drug delivery. For instance, heterobifunctional cross-linking reagents based on polyoxyethylene chains were synthesized for coupling peptides to liposomes, indicating the potential of bromophenyl compounds in enhancing the delivery of therapeutic agents (Frisch, Boeckler, & Schuber, 1996).

Safety And Hazards

Bromobenzenes can be harmful if swallowed and may require specific handling and storage conditions to ensure safety .

Future Directions

The future research directions for such compounds could include further exploration of their potential biological activity, development of synthesis methods, and investigation of their physical and chemical properties .

properties

IUPAC Name

2-(2-bromophenyl)-2-(2-methoxyethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-16-7-6-13-10(11(14)15)8-4-2-3-5-9(8)12/h2-5,10,13H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPZASJPEXKFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(C1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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